molecular formula C23H25N5O5 B2642032 2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-49-2

2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2642032
CAS RN: 538319-49-2
M. Wt: 451.483
InChI Key: PGLOYNZEMALVFE-UHFFFAOYSA-N
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Description

The compound “2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a pyrimidine ring fused with a 1,2,4-triazole ring .


Synthesis Analysis

The synthesis of such compounds often involves multistep reactions. For instance, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo has been proposed. The developed method is convenient and transition metal-free .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present and the reaction conditions. For instance, the possibility of using the obtained triazolopyrimidines for multicomponent synthesis of dihydropyrido [3,4- e ]triazolo [1,5- a ]pyrimidines was demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, some related compounds have been found to show weak luminescent properties in solution, exhibit ambipolar semiconductor properties, and have charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .

Scientific Research Applications

Microwave-Mediated Synthesis

The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Antimicrobial Evaluation

The compound has been used in the synthesis of the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, which has been evaluated for its antimicrobial properties . The compounds were assessed on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .

Synthesis of Bioactive Compounds

The compound is used in the synthesis of bioactive 1,2,4-triazolo[1,5-a]pyridines . These compounds exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Science Applications

The compound has various applications in the material sciences fields . The specific applications in material science are not detailed in the source, but it’s common for such compounds to be used in the development of new materials with unique properties.

Synthesis of Ruthenium (II)-Hmtpo Complexes

The compound is used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields, including catalysis, materials science, and biological systems.

Synthesis of Dihydroorotate Dehydrogenase Inhibitors

The compound is used in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . These inhibitors are potential candidates for the development of new antimalarial drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. For instance, some related compounds have been found to exhibit cytotoxic activities, suggesting potential risks if not handled properly .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications, such as its use in the synthesis of new derivatives or its potential biological activities . Additionally, more detailed studies on its physical and chemical properties could also be beneficial .

properties

IUPAC Name

2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(13-6-8-15(30-2)17(10-13)32-4)28-23(25-12)26-22(27-28)14-7-9-16(31-3)18(11-14)33-5/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLOYNZEMALVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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